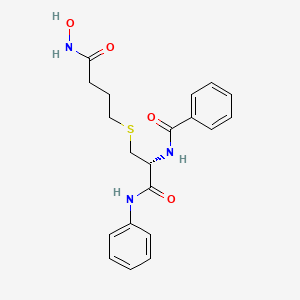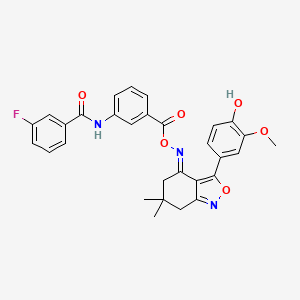
Hsp90-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsp90-IN-16 is a small molecule inhibitor targeting Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of numerous client proteins. HSP90 plays a crucial role in various cellular processes, including protein folding, signal transduction, and stress response. Inhibitors like Hsp90-IN-16 are of significant interest due to their potential therapeutic applications, particularly in cancer treatment, where they can disrupt the function of oncogenic proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often starts with the preparation of a core scaffold, followed by the introduction of various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Hsp90-IN-16 requires scaling up the laboratory synthesis while maintaining efficiency and cost-effectiveness. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow chemistry can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hsp90-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Hsp90-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSP90 in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the function of HSP90 and its client proteins, as well as to explore the mechanisms of protein folding and degradation.
Medicine: Investigated as a potential therapeutic agent for treating cancers and other diseases where HSP90 plays a critical role. Preclinical and clinical studies focus on its efficacy, safety, and mechanism of action.
Industry: Utilized in the development of new drugs and therapeutic strategies, as well as in the production of biologics and other biopharmaceuticals.
Wirkmechanismus
Hsp90-IN-16 exerts its effects by binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity. This disruption leads to the destabilization and degradation of client proteins that rely on HSP90 for their stability and function. The inhibition of HSP90 affects various signaling pathways, including those involved in cell growth, survival, and stress response. By targeting these pathways, Hsp90-IN-16 can induce apoptosis and inhibit the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geldanamycin: A natural product that inhibits HSP90 by binding to its ATP-binding domain. It has been extensively studied for its anticancer properties.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties and reduced toxicity.
Radicicol: Another natural product that inhibits HSP90 by binding to a different site than geldanamycin and its derivatives.
Uniqueness of Hsp90-IN-16
Hsp90-IN-16 is unique due to its specific binding affinity and selectivity for HSP90, which may result in distinct pharmacological profiles and therapeutic potentials. Its synthetic accessibility and potential for structural modifications also make it a valuable compound for further drug development and optimization.
Eigenschaften
Molekularformel |
C30H26FN3O6 |
|---|---|
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
[(E)-[3-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,7-dihydro-2,1-benzoxazol-4-ylidene]amino] 3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H26FN3O6/c1-30(2)15-22-26(27(39-33-22)17-10-11-24(35)25(14-17)38-3)23(16-30)34-40-29(37)19-7-5-9-21(13-19)32-28(36)18-6-4-8-20(31)12-18/h4-14,35H,15-16H2,1-3H3,(H,32,36)/b34-23+ |
InChI-Schlüssel |
PWRYHQZVUUWECO-PPFNPFNJSA-N |
Isomerische SMILES |
CC1(CC2=NOC(=C2/C(=N/OC(=O)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F)/C1)C5=CC(=C(C=C5)O)OC)C |
Kanonische SMILES |
CC1(CC2=NOC(=C2C(=NOC(=O)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F)C1)C5=CC(=C(C=C5)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
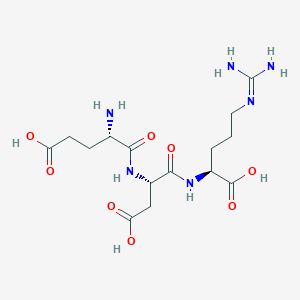
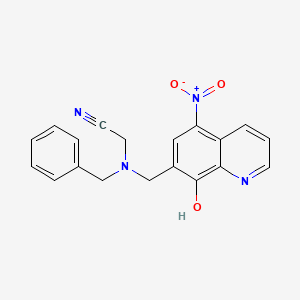
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
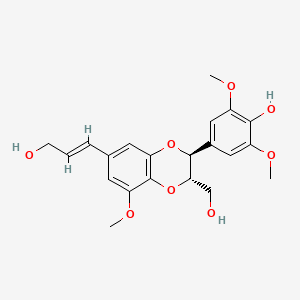

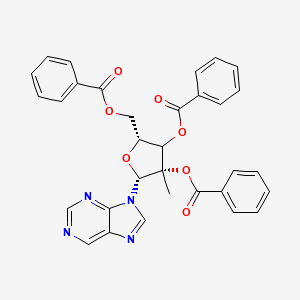
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
